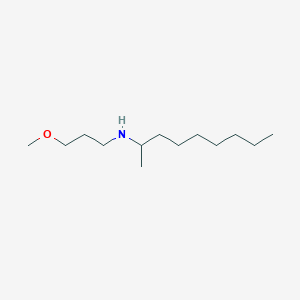

(3-Methoxypropyl)(nonan-2-yl)amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C13H29NO |

|---|---|

Molecular Weight |

215.38 g/mol |

IUPAC Name |

N-(3-methoxypropyl)nonan-2-amine |

InChI |

InChI=1S/C13H29NO/c1-4-5-6-7-8-10-13(2)14-11-9-12-15-3/h13-14H,4-12H2,1-3H3 |

InChI Key |

VSKLEDBALYOEHW-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCC(C)NCCCOC |

Origin of Product |

United States |

Contextualizing Secondary Amines in Contemporary Organic Synthesis

While the initial prompt mentioned tertiary amines, it is crucial to clarify that (3-Methoxypropyl)(nonan-2-yl)amine is a secondary amine. Secondary amines are organic compounds derived from ammonia (B1221849) where two of the three hydrogen atoms are replaced by organic substituents. These compounds are fundamental building blocks and key intermediates in a multitude of chemical transformations.

In modern organic synthesis, secondary amines are indispensable. They serve as crucial precursors for the synthesis of a wide range of more complex molecules, including pharmaceuticals, agrochemicals, and materials. dtu.dk Their utility stems from the reactivity of the N-H bond, which can participate in various bond-forming reactions. Methods for synthesizing secondary amines are diverse and include reductive amination of carbonyl compounds and the alkylation of primary amines. acs.orgresearchgate.net For instance, cesium hydroxide (B78521) has been shown to effectively promote the selective N-monoalkylation of primary amines to yield secondary amines. rsc.org The development of efficient and selective methods for synthesizing secondary amines remains an active area of research, highlighting their importance in medicinal chemistry and drug development. google.com

Significance of Alkyl Ether Amine Architectures in Advanced Chemical Design

The molecular architecture of (3-Methoxypropyl)(nonan-2-yl)amine is characterized by the presence of both alkyl and ether functionalities. This combination of an alkyl-ether and an amine group within a single molecule imparts a unique set of properties that are of significant interest in advanced chemical design.

The ether linkage introduces polarity and the capacity for hydrogen bonding with other molecules, such as water or alcohols, due to the non-bonding electron pairs on the oxygen atom. nih.gov Ethers are generally stable and less reactive than other oxygen-containing functional groups, which makes them valuable as solvents and structural components in complex molecules. researchgate.net The alkyl groups, in this case, a long nonyl chain, contribute to the molecule's hydrophobicity (water-repelling nature).

The dual nature of alkyl-ether amines, possessing both a polar (amine and ether) and a non-polar (alkyl chain) region, makes them amphiphilic. This property is foundational to their use in various applications. For instance, such molecules can act as surfactants, corrosion inhibitors, or as building blocks for creating specialized polymers and materials. google.comchemicalbook.com Research into secondary amines with long chains containing ether bonds has highlighted their potential as reactants for downstream products like diglycolamides, which have applications in metal ion extraction. rsc.org The specific arrangement and length of the ether and alkyl chains can be tailored to fine-tune the molecule's physical and chemical properties for specific applications in materials science or as intermediates in organic synthesis. chemicalbook.com

Structural Features and Fundamental Research Implications of 3 Methoxypropyl Nonan 2 Yl Amine

Direct Alkylation and Amination Strategies for Tertiary Amine Formation

Traditional methods for tertiary amine synthesis often provide a reliable foundation for accessing a wide range of structures. These approaches typically involve the formation of a new carbon-nitrogen bond at a secondary amine precursor.

N-Alkylation of Secondary Amine Precursors with Alkyl Halides

The direct N-alkylation of secondary amines with alkyl halides is a fundamental and widely practiced method for synthesizing tertiary amines. jst.go.jpwikipedia.org This reaction proceeds via a nucleophilic aliphatic substitution, where the lone pair of electrons on the secondary amine nitrogen attacks the electrophilic carbon of the alkyl halide. wikipedia.org To synthesize a tertiary analogue of this compound, one could use the parent secondary amine as a precursor and introduce a third alkyl group.

For this transformation to be effective, a base is typically required to neutralize the hydrogen halide formed as a byproduct, preventing the protonation of the starting amine which would render it non-nucleophilic. While various bases can be used, sterically hindered, non-nucleophilic bases such as Hünig's base (N,N-diisopropylethylamine) are particularly effective at preventing the formation of undesired quaternary ammonium (B1175870) salts. researchgate.net Other protocols have successfully employed potassium hydride in the presence of triethylamine (B128534) to achieve high yields of the desired tertiary amine. jst.go.jp The choice of solvent is also crucial, with polar aprotic solvents like acetonitrile (B52724) being common. researchgate.net

This method's utility is demonstrated by its high functional group tolerance and operationally simple conditions, avoiding the need for transition metal catalysts or solid supports in many cases. researchgate.net

Table 1: Representative N-Alkylation of Secondary Amines This table is based on general methodologies and not specific to the synthesis of this compound analogues, as direct examples are not available in the provided search results.

| Secondary Amine | Alkyl Halide | Base | Solvent | Yield (%) | Reference |

| Di-n-propylamine | Benzyl Bromide | Hünig's base | Acetonitrile | >95 | researchgate.net |

| Piperidine | Ethyl Bromoacetate | Hünig's base | Acetonitrile | >95 | researchgate.net |

| Morpholine | Benzyl Bromide | Potassium Hydride/Triethylamine | N/A | 95 | jst.go.jp |

Catalytic Reductive Amination Approaches

Catalytic reductive amination is one of the most powerful and versatile methods for amine synthesis. frontiersin.orgresearchgate.net To form a tertiary amine, this process involves the reaction of a secondary amine with a ketone or an aldehyde to form an intermediate iminium ion, which is then reduced in situ to the corresponding tertiary amine. wikipedia.org This one-pot procedure is highly valued in both academic and industrial settings for its efficiency and atom economy. frontiersin.orgwikipedia.org

To prepare a tertiary analogue, this compound could be reacted with an aldehyde (e.g., formaldehyde (B43269) or acetaldehyde) in the presence of a suitable reducing agent. A wide variety of reducing agents can be employed, ranging from common hydride reagents like sodium borohydride, sodium cyanoborohydride, and sodium triacetoxyborohydride (B8407120) to catalytic hydrogenation (H₂) with metal catalysts such as palladium, nickel, or platinum. wikipedia.org Metal-free conditions using catalysts like triflic acid with formic acid as the reductant have also been developed, offering a broad substrate scope and high functional group compatibility. researchgate.netrsc.org The choice of catalyst and reducing agent can be tuned to optimize selectivity and yield for specific substrates. frontiersin.org

Table 2: Examples of Reductive Amination for Tertiary Amine Synthesis This table presents general examples of the methodology.

| Amine | Carbonyl Compound | Reducing System | Catalyst | Product Type | Reference |

| Secondary Amine | Aldehyde/Ketone | H₂ | Palladium (Pd) | Tertiary Amine | wikipedia.org |

| Secondary Amine | Aldehyde/Ketone | H₂ | Nickel (Ni) | Tertiary Amine | wikipedia.org |

| Secondary Amine | Aldehyde | Formic Acid | BF₃·Et₂O | Tertiary Amine | researchgate.net |

| Primary Amine | Nitro Compound/Ketone | H₂ | Metal Catalysts | Secondary/Tertiary Amine | frontiersin.org |

Innovative Carbon-Carbon and Carbon-Nitrogen Bond Forming Reactions

Recent advances in synthetic methodology have provided novel and powerful tools for constructing complex amines, often with improved efficiency and control over stereochemistry. These innovative reactions create new possibilities for accessing previously challenging tertiary amine structures.

Carbonyl Alkylative Amination via Radical Mediated Processes

A significant innovation in amine synthesis is the development of a three-component carbonyl alkylative amination (CAA) process. nih.govchemrxiv.org This method allows for the direct synthesis of complex, branched tertiary amines from the union of a secondary amine, an aldehyde, and an alkyl halide. nih.govsci-hub.se The reaction is typically facilitated by visible light and a silane (B1218182) reducing agent, which initiates a radical chain process without the need for a metal catalyst. nih.govcam.ac.uk

The mechanism involves the condensation of the secondary amine and the aldehyde to form an iminium ion. Concurrently, the alkyl halide is converted into a neutral carbon-centered radical. This radical then adds to the electrophilic iminium ion, forming a new carbon-carbon bond. A subsequent hydrogen atom transfer completes the catalytic cycle and yields the α-branched tertiary amine product. nih.govorganic-chemistry.org This strategy is particularly powerful for creating sterically hindered tertiary amines that are difficult to access via traditional reductive amination or alkylation methods. nih.govsci-hub.se For example, an analogue could be synthesized by reacting a secondary amine like N-methyl-3-methoxypropylamine with an aldehyde and 2-iodononane, demonstrating the modularity of this approach.

C-H Functionalization and Cross-Coupling Reactions

The direct functionalization of carbon-hydrogen (C–H) bonds has emerged as a transformative strategy in organic synthesis, offering a more atom- and step-economic approach to molecular construction. nih.govthieme-connect.com In the context of amine synthesis, C-H functionalization allows for the modification of an amine substrate by converting a typically unreactive C-H bond into a new C-C or C-N bond.

One powerful approach involves the direct α-C–H functionalization of amines. nih.gov This can be achieved by generating an iminium ion intermediate from the amine, which is then captured by a nucleophile. This strategy has been applied to unprotected cyclic secondary amines, which undergo deprotonation and reaction with a hydride acceptor to form an imine that can be trapped by various organometallic nucleophiles. nih.gov Another advanced method involves the copper-catalyzed dual functionalization of both a C(sp³)–H and a C(sp²)–H bond in N-aryl amines, enabling the rapid construction of complex polycyclic amine structures through an oxidative Povarov reaction. acs.org These methods could be applied to analogues of the title compound to install new substituents or construct complex heterocyclic systems.

Asymmetric C-N Cross-Coupling in Chiral Tertiary Amine Synthesis

The nonan-2-yl group of the title compound contains a stereocenter, highlighting the importance of stereocontrolled synthesis. Asymmetric catalysis offers a powerful solution for constructing chiral amines with high enantioselectivity. researchgate.netacs.org Recent breakthroughs in transition metal-catalyzed cross-coupling have enabled the synthesis of chiral tertiary amines by forming a C-N bond at a stereogenic carbon center. researchgate.netnih.gov

A notable example is the copper-catalyzed, light-induced enantioconvergent cross-coupling of racemic tertiary alkyl halides with amines. nih.gov In this process, a chiral copper catalyst is capable of reacting with a single, stable tertiary radical intermediate, which is generated from a racemic mixture of alkyl halides upon exposure to visible light. The chiral ligand bound to the copper center effectively controls the stereochemistry of the subsequent C-N bond formation, leading to a single enantiomer of the product with high selectivity. nih.gov This methodology allows for the coupling of a secondary amine, such as (3-methoxypropyl)amine, with a racemic tertiary alkyl halide to produce a complex, enantioenriched tertiary amine analogue, representing a state-of-the-art approach to chiral amine synthesis. nih.govorganic-chemistry.org

Functionalization of Ether-Containing Precursors for Amine Derivatization

The presence of an ether linkage within the this compound structure suggests that synthetic strategies can be built around ether-containing starting materials. These precursors can be functionalized to introduce the desired amine component, offering a modular approach to building the final molecule and its analogues.

A foundational method for forming carbon-nitrogen bonds is through nucleophilic substitution. In this approach, an amine acts as a nucleophile, attacking an electrophilic carbon center and displacing a leaving group, such as a halide. libretexts.orgyoutube.com This strategy can be adapted to the synthesis of amine-functionalized polyethers. The reaction involves a halogenated polyether scaffold, where the ether linkages are pre-formed, and the amine is introduced subsequently.

The process typically follows an SN2 mechanism, where the rate depends on the concentrations of both the amine nucleophile and the alkyl halide. researchgate.net For instance, a polyether backbone containing bromo or chloro-alkyl groups would be treated with an appropriate amine, such as 3-methoxypropylamine or nonan-2-ylamine. The lone pair of electrons on the nitrogen atom attacks the carbon atom bonded to the halogen, displacing the halide ion and forming the C-N bond. youtube.com

A significant challenge in this methodology is the potential for over-alkylation. youtube.com Primary amines can react with the alkyl halide to form secondary amines. However, the resulting secondary amine still possesses a lone pair and can react further to produce a tertiary amine, and subsequently, a quaternary ammonium salt. libretexts.orgyoutube.com Controlling the stoichiometry and reaction conditions is crucial to favor the desired mono-alkylation product and minimize the formation of these byproducts. The Gabriel synthesis, which uses a phthalimide (B116566) anion as a protected nitrogen source, is an alternative strategy to achieve controlled mono-alkylation and synthesize primary amines, which can then be further functionalized. libretexts.org

| Parameter | Description | Key Considerations | Citation |

| Reaction Type | Nucleophilic Substitution (SN2) | Bimolecular reaction; rate depends on both reactants. | researchgate.net |

| Nucleophile | Amine (e.g., 3-methoxypropylamine) | Nitrogen's lone pair attacks the electrophilic carbon. Ammonia (B1221849) is a better nucleophile than water. | libretexts.org |

| Substrate | Halogenated Ether | An alkyl halide with a pre-formed ether linkage. | youtube.com |

| Challenge | Over-alkylation | Primary amines can react further to form secondary, tertiary, and quaternary amines. | libretexts.orgyoutube.com |

| Control Strategy | Gabriel Synthesis | Uses a phthalimide salt to avoid over-alkylation when synthesizing primary amines. | libretexts.org |

Post-polymerization modification (PPM) is a powerful strategy that allows for the introduction of functional groups onto an existing polymer backbone. researchgate.netacs.org This approach is highly versatile because a single, well-defined parent polymer can be used to generate a library of functionalized materials with diverse properties. researchgate.net For creating ether-amine linkages, a common method involves using polymers with reactive pendant groups, such as epoxides.

Poly(glycidyl methacrylate) (PGMA) is a widely used reactive scaffold for this purpose. researchgate.net The pendant epoxide rings are susceptible to nucleophilic ring-opening by amines. This reaction can be carried out under relatively mild conditions and leads to the formation of a β-hydroxythio-ether linkage. acs.org The reaction of a PGMA scaffold with an amine like butylmethylamine or propylamine (B44156) can be performed at elevated temperatures (e.g., 90°C) overnight. researchgate.net The efficiency of this functionalization is influenced by the steric bulk of the amine; smaller amines generally exhibit higher reaction efficiencies. researchgate.net For example, studies have shown that less sterically hindered amines can achieve functionalization efficiencies of 88–98%, whereas more demanding amines might result in lower degrees of functionalization (72–81%). researchgate.net

Another PPM approach involves the Ullman coupling reaction, which can functionalize bromo-substituted ether-linked polymers with amines. mdpi.com This method involves heating the polymer with an amine (e.g., aniline) in the presence of a copper iodide catalyst and a ligand like L-proline. mdpi.com This technique allows for the creation of nitrogen-decorated polyethers with enhanced thermal stability. mdpi.com

| Polymer Scaffold | Reactive Group | Amine Nucleophile | Conditions | Functionalization Efficiency | Citation |

| Poly(glycidyl methacrylate) | Epoxide | Butylmethylamine, Propylamine | 90°C, overnight | 88-98% | researchgate.net |

| Poly(glycidyl methacrylate) | Epoxide | Trimethylethylenediamine | 90°C, overnight | 72-81% | researchgate.net |

| Bromo-substituted Polyether | Bromoarene | Aniline | 90°C, Copper Iodide, L-proline | Not specified | mdpi.com |

| Polymer with Triflate | Triflate | Primary & Secondary Amines | Not specified | 37% and 57% replacement | researchgate.net |

Emerging Photoredox Catalysis in Tertiary Amine Synthesis

Visible-light photoredox catalysis has emerged as a powerful and environmentally benign tool for chemical synthesis. acs.orgnih.gov This methodology is particularly relevant for the synthesis of tertiary amines, leveraging the unique reactivity of amines under photochemical conditions. acs.orgnih.govacs.org Tertiary amines, which are inexpensive and widely available, can act as reductive quenchers for an excited-state photocatalyst. acs.orgnih.gov This process generates highly reducing catalytic intermediates and initiates the reaction cycle. nih.govacs.org

The mechanism of these reactions is complex and can involve several pathways, including single-electron oxidation, C-H abstraction, and deprotonation, leading to the formation of reactive intermediates like α-amino radicals and iminium ions. acs.orgnih.gov Harnessing the synthetic potential of these transient species is a key challenge, as it allows for the controlled functionalization of amine substrates. nih.gov The ability to controllably oxidize aliphatic tertiary amines to access radical and electrophilic functionality is a significant goal in this field. acs.org

Recent advancements include the development of metal-free organic photocatalysts for the direct conversion of tertiary amines and acyl chlorides into tertiary amides, demonstrating a C-N bond activation strategy under mild, green conditions. rsc.org Another innovative approach uses an iridium catalyst under blue light irradiation to facilitate the reaction of aromatic halides with tertiary amines. nih.gov In this process, the aryl radical generated via photoredox catalysis interacts with the tertiary amine to form the desired substitution product. nih.gov Photoinduced copper catalysis has also been successfully employed for the synthesis of tertiary alkyl amines from secondary amines and unactivated alkyl electrophiles, addressing a significant challenge in transition-metal catalysis. nih.gov

| Methodology | Catalyst System | Reactants | Key Intermediate | Outcome | Citation |

| Dealkylative Acylation | Organic Photocatalyst (Cz-NI-Ph) | Tertiary Amine, Acyl Chloride | Not specified | Tertiary Amide | rsc.org |

| Aromatic Substitution | Iridium Photocatalyst | Tertiary Amine, Aromatic Halide | Aryl Radical | C(aryl)-N Bond Formation | nih.gov |

| Nucleophilic Substitution | Photoinduced Copper Catalyst | Secondary Amine, Alkyl Electrophile | Copper(II)-amine intermediate | Tertiary Alkyl Amine | nih.gov |

| General Amine Functionalization | General Photoredox Catalyst | Tertiary Amine | α-amino radical, Iminium ion | C-C or C-N Bond Formation | acs.orgnih.gov |

Methodologies for Chiral Tertiary Amine Construction

The synthesis of chiral tertiary amines can be achieved through several strategic approaches. These methods often involve the creation of a carbon-nitrogen bond in an asymmetric fashion, leading to the desired enantiomer.

Asymmetric Reduction of Prochiral Imines and Ketimines

A highly effective and direct method for preparing chiral amines is the asymmetric hydrogenation of prochiral imines and ketimines. nih.govacs.orgresearchgate.net This approach is atom-economical and considered a "green" strategy. acs.org The process involves the reduction of a C=N double bond, where the stereochemistry is directed by a chiral catalyst.

The reaction typically proceeds via the condensation of a ketone or aldehyde with an amine to form an imine, which is then reduced in the presence of a chiral catalyst and a reducing agent. researchgate.netresearchgate.net For the synthesis of this compound, this would involve the reaction of nonan-2-one with 3-methoxypropylamine to form the corresponding ketimine, followed by asymmetric reduction.

Various reducing agents can be employed, including H2 gas, silanes, and Hantzsch esters. researchgate.netorganic-chemistry.org The success of the asymmetric reduction hinges on the choice of catalyst, which can be a transition metal complex or an organocatalyst. researchgate.netorganic-chemistry.org The catalyst facilitates the stereoselective transfer of a hydride to the imine, leading to the formation of a chiral amine with high enantiomeric excess. acs.org The reduction of ketimines can be challenging, but significant progress has been made in developing catalysts that are effective for a wide range of substrates. acs.orgresearchgate.net

Table 1: Asymmetric Reduction of Prochiral Imines

| Catalyst Type | Reducing Agent | Key Features |

| Transition Metal Complexes | H2, Formic Acid | High efficiency, broad substrate scope. acs.orgresearchgate.net |

| Organocatalysts | Hantzsch Ester, Trichlorosilane | Metal-free, mild reaction conditions. organic-chemistry.orgresearchgate.net |

| Biocatalysts (Imine Reductases) | NAD(P)H | High enantioselectivity, environmentally friendly. researchgate.net |

Enantioselective Mannich-Type Additions to Iminium Ions

The Mannich reaction is a fundamental carbon-carbon bond-forming reaction that produces β-amino carbonyl compounds. acs.orgnih.gov In its enantioselective variant, a chiral catalyst is used to control the stereochemical outcome of the addition of a nucleophile to an iminium ion. rsc.orgacs.org Iminium ions, formed from the reaction of an amine and an aldehyde or ketone, are key intermediates in these transformations. acs.org

For the synthesis of a tertiary amine like this compound, a Mannich-type reaction could be envisioned where a suitable nucleophile adds to an iminium ion derived from 3-methoxypropylamine and an appropriate carbonyl compound. The chirality is introduced by a chiral catalyst that activates the iminium ion and directs the nucleophilic attack to one face of the molecule. nih.gov

Recent advancements have focused on the use of organocatalysts, such as chiral phosphoric acids and bifunctional amine-squaramides, to catalyze these reactions with high enantioselectivity. rsc.orgrsc.orgmdpi.com These catalysts can activate the imine and control the stereochemistry of the newly formed stereocenter. scienceopen.com The development of direct, three-component Mannich reactions, where the imine is formed in situ, has further expanded the utility of this method. pitt.edu

Hydroamination of Alkenes in Chiral Amine Synthesis

Hydroamination, the addition of an N-H bond across a carbon-carbon double bond, is an atom-economical method for synthesizing amines. wikipedia.orglibretexts.org This reaction can be performed both intermolecularly and intramolecularly to produce a variety of amine products. wikipedia.org While hydroamination is thermodynamically challenging, catalytic systems have been developed to facilitate this transformation. wikipedia.org

In the context of synthesizing this compound, an intermolecular hydroamination of an alkene like non-1-ene with 3-methoxypropylamine could be a potential route. The regioselectivity of the addition (Markovnikov vs. anti-Markovnikov) is a key consideration and can often be controlled by the choice of catalyst. libretexts.orgacs.org

Transition metal catalysts, particularly those based on late transition metals, have been successfully employed for intermolecular hydroaminations. nih.gov Additionally, copper-catalyzed methods involving the hydroboration of an alkene followed by electrophilic amination have been developed for the synthesis of tertiary alkyl amines with high regioselectivity. organic-chemistry.org The development of enantioselective hydroamination reactions is an active area of research, with chiral catalysts being designed to control the stereochemistry of the resulting amine. wikipedia.orgresearchgate.net

Role of Chiral Catalysts and Auxiliary Strategies

The success of enantioselective synthesis heavily relies on the use of chiral catalysts or auxiliaries to induce stereoselectivity. These can be broadly categorized into transition metal complexes and organocatalysts.

Asymmetric Catalysis Mediated by Transition Metal Complexes

Transition metal catalysis is a powerful tool for the asymmetric synthesis of chiral amines. nih.govrsc.org Complexes of metals such as rhodium, ruthenium, iridium, and palladium, combined with chiral ligands, have proven to be highly effective catalysts for a variety of transformations, including asymmetric hydrogenation and hydroamination. nih.govacs.orgresearchgate.net

In asymmetric hydrogenation of imines, chiral phosphine (B1218219) ligands are commonly used to create a chiral environment around the metal center. acs.orgnih.govsigmaaldrich.com These ligands coordinate to the metal and influence the trajectory of the substrate and the hydride source, leading to high enantioselectivity. nih.govorganic-chemistry.org The electronic and steric properties of the phosphine ligand can be tuned to optimize the catalytic activity and selectivity for a specific substrate. acs.org

For hydroamination reactions, various transition metal catalysts have been explored. libretexts.org For instance, iridium complexes have been shown to catalyze the intermolecular hydroamination of alkenes. libretexts.org Similarly, copper-catalyzed systems have been developed for the anti-Markovnikov hydroamination of terminal alkenes to form tertiary amines. organic-chemistry.org

Table 2: Transition Metal Catalysts in Chiral Amine Synthesis

| Metal | Ligand Type | Application |

| Rhodium | Chiral Diphosphines | Asymmetric Hydrogenation nih.gov |

| Ruthenium | Chiral Diphosphines | Asymmetric Hydrogenation researchgate.net |

| Iridium | Chiral P,N-Ligands | Asymmetric Hydrogenation of Imines acs.org |

| Palladium | Chiral Phosphines | Asymmetric Allylic Alkylation nih.gov |

| Copper | NHC-Ligands | Hydroamination organic-chemistry.org |

Organocatalytic Approaches in Enantioselective Amine Transformations

Organocatalysis has emerged as a powerful alternative to metal-based catalysis, offering the advantages of being metal-free, often less sensitive to air and moisture, and employing readily available and environmentally benign catalysts. scienceopen.comresearchgate.net Chiral phosphoric acids (CPAs) and chiral amines are prominent classes of organocatalysts used in the synthesis of chiral amines. uiowa.eduresearchgate.net

Chiral phosphoric acids have proven to be versatile Brønsted acid catalysts for a range of enantioselective reactions, including the reduction of imines and Mannich-type reactions. uiowa.edubenthamdirect.comsigmaaldrich.come3s-conferences.org CPAs can activate imines by forming a chiral ion pair, thereby guiding the stereochemical outcome of the reaction. uiowa.eduresearchgate.net They have been successfully used in transfer hydrogenation of imines with Hantzsch esters as the hydride source. organic-chemistry.orgsigmaaldrich.com

Chiral secondary amines, such as proline and its derivatives, can catalyze reactions through the formation of chiral enamines or iminium ions. researchgate.netnobelprize.org In iminium ion catalysis, the chiral amine condenses with an α,β-unsaturated aldehyde or ketone to form a chiral iminium ion, which then undergoes a nucleophilic attack. acs.orgnih.gov This strategy has been applied to various reactions, including Diels-Alder and conjugate additions. acs.orgnih.gov Furthermore, the combination of multiple organocatalytic cycles in a cascade fashion can lead to the rapid construction of complex molecules with high enantioselectivity. acs.org

Chiral Recognition Phenomena and Self-Enantiorecognition in Amine Derivatives

Chiral recognition is a fundamental process in which a chiral molecule interacts differently with the two enantiomers of another chiral compound. acs.org This phenomenon is the basis for numerous biological processes, enantioselective catalysis, and methods for determining enantiomeric purity. nih.govnih.gov In the context of amine derivatives, chiral recognition can be observed when they interact with external chiral selectors, such as chiral solvating agents or stationary phases in chromatography.

A particularly intriguing aspect of chiral recognition is self-enantiorecognition , where chiral molecules of the same substance interact with each other in a way that can lead to the differentiation of enantiomers. researchgate.netacs.org A notable manifestation of this is self-induced diastereomeric anisochronism (SIDA) , which can be observed by Nuclear Magnetic Resonance (NMR) spectroscopy. acs.orgnih.gov In a scalemic mixture (a mixture of enantiomers in a non-racemic ratio), the formation of transient diastereomeric supramolecular associates (homo- and heterochiral dimers or oligomers) can lead to distinct NMR signals for the same proton in the R and S enantiomers. acs.org

The underlying principle of SIDA in amine derivatives often involves the formation of intermolecular hydrogen bonds. For a molecule like this compound, the secondary amine group can act as a hydrogen bond donor (N-H) and the methoxy (B1213986) group's oxygen and the nitrogen atom itself can act as hydrogen bond acceptors. This self-complementarity allows for the formation of transient diastereomeric complexes.

A systematic study on various chiral amine derivatives has shown that the presence of both hydrogen-bond donor and acceptor groups in close proximity to the stereocenter is a key factor for observing SIDA. acs.org While specific data for this compound is not available, the structural features of the molecule align with the general requirements for exhibiting self-enantiorecognition.

The table below summarizes general findings from a structure-activity relationship study on self-enantiorecognition in various chiral amine derivatives, which can be extrapolated to understand the potential behavior of this compound. acs.org

| Structural Feature | Influence on Self-Enantiorecognition (SIDA) | Rationale |

| Presence of H-bond donor (e.g., N-H) | Essential | Enables the formation of intermolecular hydrogen bonds, which are crucial for the creation of transient diastereomeric associates. |

| Presence of H-bond acceptor (e.g., O, N) | Essential | Complements the H-bond donor to facilitate self-association. |

| Proximity of functional groups to stereocenter | Important | Closer proximity generally leads to a more pronounced SIDA effect as the stereochemical information is more effectively transmitted during intermolecular interaction. |

| Steric hindrance around the stereocenter | Can have a significant impact | Can either enhance or diminish the SIDA effect by influencing the geometry and stability of the diastereomeric associates. |

| Solvent polarity | Influential | Non-polar solvents often enhance the SIDA effect by promoting intermolecular hydrogen bonding. |

This phenomenon of self-enantiorecognition is not merely a spectroscopic curiosity; it has practical implications for the analysis of enantiomeric purity and for understanding the supramolecular behavior of chiral compounds. acs.orgnih.gov

Reactivity and Mechanistic Investigations of 3 Methoxypropyl Nonan 2 Yl Amine

General Reactivity Profiles of Tertiary Alkyl Amines

Tertiary amines, such as (3-Methoxypropyl)(nonan-2-yl)amine, are a class of organic compounds derived from ammonia (B1221849) where all three hydrogen atoms have been substituted by alkyl or aryl groups. Their reactivity is primarily dictated by the lone pair of electrons on the nitrogen atom, which renders them both basic and nucleophilic.

Unlike primary and secondary amines, tertiary amines cannot form hydrogen bonds with themselves, which results in lower boiling points compared to their primary and secondary amine isomers of similar molecular weight. quora.comlibretexts.org However, they can act as hydrogen bond acceptors with protic solvents like water, which accounts for the solubility of smaller tertiary amines. libretexts.org

As nucleophiles, tertiary amines readily react with electrophiles. A characteristic reaction is their alkylation by alkyl halides to form quaternary ammonium (B1175870) salts. masterorganicchemistry.compressbooks.pubopenstax.orglibretexts.org This reaction, often referred to as exhaustive methylation when using methyl iodide, proceeds via an SN2 mechanism and is generally clean for tertiary amines. masterorganicchemistry.comopenstax.org The steric hindrance around the tertiary nitrogen in this compound is a factor that would influence the rate of this alkylation. masterorganicchemistry.com

The lone pair also allows tertiary amines to be oxidized. Reaction with reagents like hydrogen peroxide or peroxy acids can form a tertiary amine N-oxide, where the nitrogen atom coordinates to an oxygen atom. youtube.com

Detailed Studies of α-C-H Functionalization

The functionalization of C-H bonds alpha (α) to the nitrogen atom is a powerful strategy in modern organic synthesis for elaborating amine structures. semanticscholar.orgnih.gov For this compound, there are three distinct α-positions ripe for such transformations: the methine (CH) and methyl (CH₃) groups on the nonan-2-yl moiety, and the methylene (B1212753) (CH₂) group on the methoxypropyl moiety. This reactivity often proceeds through the formation of key intermediates like iminium ions or α-amino radicals. beilstein-journals.orgnih.gov

Table 1: Potential Sites for α-C-H Functionalization in this compound

| Position | Group on Nonan-2-yl Moiety | Group on Methoxypropyl Moiety | Type of C-H Bond |

| α | C2-H | Methine (tertiary) | |

| α' | C1-H₃ | Methyl (primary) | |

| α'' | C1'-H₂ | Methylene (secondary) |

A prominent pathway to initiate α-C-H functionalization involves the single-electron oxidation of the tertiary amine to form an amine radical cation. beilstein-journals.orgdoaj.org This transformation is frequently achieved using electrochemistry, chemical oxidants, or, more recently, visible-light photoredox catalysis. beilstein-journals.orgdoaj.org In a typical photoredox cycle, a photoexcited catalyst oxidizes the amine, like this compound, to its corresponding radical cation. beilstein-journals.orgdoaj.org

These amine radical cations are highly versatile intermediates. beilstein-journals.orgresearchgate.net They can undergo several subsequent reactions:

Deprotonation: A base can abstract a proton from a carbon α to the nitrogen, generating a nucleophilic α-amino radical. beilstein-journals.orgnih.gov

Formation of Iminium Ions: The α-amino radical is easily oxidized further to form an electrophilic iminium ion. beilstein-journals.orgnih.gov This two-step process of oxidation-deprotonation-oxidation is a common route to iminium ion formation.

Direct Reactivity: As electrophilic radicals, amine radical cations can directly add to nucleophilic species such as alkenes and arenes. nih.gov

The specific pathway taken depends on the reaction conditions and the structure of the amine. beilstein-journals.org

Regioselectivity in the α-functionalization of asymmetric amines is a significant challenge. For this compound, the question is which of the three α-C-H bonds will react preferentially. Several factors govern this selectivity, including:

C-H Bond Strength: Weaker C-H bonds are generally easier to break. The order of bond dissociation energy is typically tertiary < secondary < primary, suggesting the methine C-H on the nonan-2-yl group might be the most reactive. nih.gov

Steric Accessibility: The approach of a base or an abstracting reagent is sensitive to steric hindrance. The primary methyl group is the least hindered, while the tertiary methine is the most hindered. This factor can sometimes override bond strength considerations. acs.org

Stereoelectronic Effects: For deprotonation to occur efficiently to form an α-amino radical, the α-C-H bond must be able to align with the p-orbital containing the radical electron on the nitrogen. acs.org

Stereocontrol is also a critical aspect, especially given that this compound is a chiral molecule (due to the nonan-2-yl group). Any reaction at the chiral center or the creation of a new one requires control of the stereochemical outcome. The use of chiral catalysts, such as chiral anion-binding catalysts in conjunction with photoredox-generated iminium ions, has been shown to achieve high levels of stereoselectivity in nucleophilic additions. nih.govwordpress.com

Influence of the Methoxypropyl Moiety on Amine Reactivity and Intramolecular Interactions

The methoxypropyl group is not merely a passive alkyl substituent; its ether functionality can significantly influence the reactivity of the amine. The oxygen atom, with its lone pairs of electrons, can engage in intramolecular interactions. In alkoxyamines, intramolecular hydrogen bonds (IHB) can have a profound impact on bond homolysis rates. acs.org While this compound lacks an N-H bond to act as an intramolecular hydrogen bond donor, the ether oxygen can still influence the molecule's conformation and the electronic environment of the nitrogen atom.

Theoretical investigations on other alkoxyamines suggest that the conformation can be influenced by such intramolecular forces. rsc.orgresearchgate.net The proximity of the ether oxygen to the amine nitrogen could stabilize charged intermediates, such as the amine radical cation, through space. Furthermore, the presence of the hydroxyl groups generated during certain reactions can catalytically accelerate the process. acs.org The ether linkage itself is generally stable but can participate in reactions under specific conditions. researchgate.net

Non-Covalent Interactions and Their Mechanistic Implications, including Hydrogen Bonding

Non-covalent interactions, though weak, play a crucial role in dictating reaction mechanisms and stereochemical outcomes in catalysis. pnas.orgnih.gov For this compound, the key sites for such interactions are the nitrogen lone pair and the ether oxygen's lone pairs.

Although tertiary amines cannot act as hydrogen bond donors, they are effective hydrogen bond acceptors. libretexts.org In a reaction mixture, the nitrogen atom can form hydrogen bonds with protic solvents, reagents, or acidic catalysts. quora.comcdnsciencepub.com Similarly, the ether oxygen can participate as a hydrogen bond acceptor. These interactions can stabilize transition states, thereby lowering the activation energy of a reaction. pnas.orgnih.gov For instance, in reactions involving cationic intermediates, hydrogen bonding to the associated anion by a co-catalyst (like a thiourea) can be a key element of stereocontrol. pnas.orgmdpi.com The ability of the substrate to participate in these networks of non-covalent interactions can be critical for both reactivity and selectivity. conicet.gov.aracs.org

Contributions of 3 Methoxypropyl Nonan 2 Yl Amine to Advanced Organic Synthesis and Catalysis

Utilization as a Chiral Building Block in Multistep Synthesis

The inherent chirality of (3-Methoxypropyl)(nonan-2-yl)amine, stemming from the stereocenter at the second position of the nonyl group, makes it a prospective chiral building block. Chiral building blocks are essential for the synthesis of enantiomerically pure pharmaceuticals and other biologically active molecules. The amine functionality provides a reactive handle for a variety of chemical transformations, allowing for its incorporation into larger, more complex molecular architectures.

In a hypothetical synthetic route, the amine could be acylated or alkylated to introduce new functional groups. The methoxypropyl moiety offers potential for further modification, for instance, through ether cleavage to reveal a hydroxyl group, which could then be used for esterification or other coupling reactions. The nonyl chain provides lipophilicity, which can be a desirable trait in drug design to enhance membrane permeability.

Table 1: Potential Synthetic Transformations Utilizing this compound as a Chiral Building Block

| Reaction Type | Reagents | Potential Product | Significance |

| Acylation | Acid chloride, anhydride | Chiral amide | Introduction of a stable amide linkage for peptide synthesis or other applications. |

| Reductive Amination | Aldehyde or ketone, reducing agent | Chiral tertiary amine | Formation of more complex amine structures with additional stereocenters. |

| N-Arylation | Aryl halide, catalyst | Chiral N-aryl amine | Synthesis of precursors for nitrogen-containing heterocycles or ligands. |

| Ether Cleavage | Strong acid (e.g., HBr) | Chiral amino alcohol | Unmasking a hydroxyl group for further functionalization. |

Application as a Ligand in Asymmetric Metal-Catalyzed Transformations

The nitrogen atom in this compound possesses a lone pair of electrons, making it a potential ligand for coordination with transition metals. The chirality of the molecule could be transferred to the metal center, creating a chiral catalyst capable of inducing stereoselectivity in a variety of transformations. The presence of the ether oxygen atom could allow for bidentate coordination to the metal, forming a stable chelate complex which can enhance catalytic activity and selectivity.

Such a chiral ligand could theoretically be employed in reactions like asymmetric hydrogenation, hydrosilylation, or cross-coupling reactions. The steric bulk of the nonyl group and the electronic properties of the methoxypropyl arm would influence the geometry and reactivity of the metal complex, and consequently, the enantioselectivity of the catalyzed reaction.

Table 2: Hypothetical Applications of this compound as a Ligand in Asymmetric Catalysis

| Catalytic Reaction | Metal Center | Potential Substrates | Desired Outcome |

| Asymmetric Hydrogenation | Rhodium, Iridium | Prochiral alkenes, ketones | Enantiomerically enriched alkanes, alcohols. |

| Asymmetric Hydrosilylation | Platinum, Rhodium | Ketones, imines | Chiral alcohols, amines. |

| Asymmetric C-C Coupling | Palladium, Copper | Aryl halides, alkenes | Chiral biaryls, substituted alkenes. |

Role as an Organocatalyst or Chiral Base in Stereoselective Reactions

Beyond its use with metals, this compound could function as an organocatalyst or a chiral base. Chiral amines are known to catalyze a wide range of reactions, such as Michael additions, aldol (B89426) reactions, and Mannich reactions, by forming transient chiral iminium or enamine intermediates.

As a chiral Brønsted base, it could be used for enantioselective deprotonation of prochiral carbonyl compounds, leading to the formation of chiral enolates. These enolates could then react with various electrophiles to yield enantiomerically enriched products. The steric hindrance provided by the nonyl group would likely play a crucial role in the stereochemical outcome of such reactions.

Exploration in Multicomponent Reaction Sequences

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a complex product, are highly valued for their efficiency and atom economy. Secondary amines are key components in many well-known MCRs, such as the Mannich and Ugi reactions.

This compound could serve as the amine component in these reactions. For instance, in a Ugi four-component reaction, it would react with a ketone or aldehyde, a carboxylic acid, and an isocyanide to generate a complex α-acylamino amide. researchgate.net The chirality of the amine could potentially influence the stereochemical outcome of the reaction, leading to diastereoselective synthesis of complex, peptide-like structures. nih.gov Similarly, in a Mannich reaction, it could react with an aldehyde and a carbon acid to produce a chiral β-amino carbonyl compound. nih.gov The use of this amine in MCRs would allow for the rapid generation of diverse libraries of chiral molecules for screening in drug discovery and materials science.

Advanced Spectroscopic and Computational Characterization Methodologies

Spectroscopic Techniques for Comprehensive Structural Elucidation

Spectroscopic methods are indispensable for the unambiguous determination of the chemical structure and stereochemistry of "(3-Methoxypropyl)(nonan-2-yl)amine". A combination of Nuclear Magnetic Resonance (NMR) spectroscopy, high-resolution mass spectrometry, and vibrational spectroscopy (Infrared and Raman) allows for a complete structural assignment.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the detailed structure of organic molecules, including the stereochemical and conformational aspects of "this compound". Both ¹H and ¹³C NMR spectra provide critical information about the connectivity and chemical environment of each atom.

In the ¹H NMR spectrum, the protons on carbons directly bonded to the nitrogen atom are expected to appear in the range of approximately 2.3-3.0 ppm due to the deshielding effect of the nitrogen. libretexts.org The single proton on the secondary amine nitrogen would likely present as a broad signal between 0.5-5.0 ppm, with its exact chemical shift and multiplicity being dependent on solvent, concentration, and temperature due to hydrogen bonding and exchange phenomena. libretexts.org The various methylene (B1212753) and methyl groups of the nonan-2-yl and 3-methoxypropyl chains would exhibit distinct signals, with their splitting patterns (multiplicity) revealing adjacent proton environments. Two-dimensional NMR techniques, such as Correlation Spectroscopy (COSY), can be employed to establish proton-proton coupling networks and confirm the connectivity within the molecule.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| N-H | 0.5 - 5.0 | Broad Singlet |

| CH (nonan-2-yl) | 2.5 - 3.0 | Multiplet |

| CH₂ (adjacent to N, methoxypropyl) | 2.4 - 2.8 | Triplet |

| CH₂ (adjacent to N, nonan-2-yl) | 2.3 - 2.7 | Multiplet |

| O-CH₃ | 3.2 - 3.4 | Singlet |

| O-CH₂ | 3.3 - 3.6 | Triplet |

| Internal CH₂ (nonan-2-yl) | 1.2 - 1.6 | Multiplet |

| Terminal CH₃ (nonan-2-yl) | 0.8 - 1.0 | Triplet |

| CH₃ (on C2 of nonan-2-yl) | 1.0 - 1.2 | Doublet |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C (adjacent to N, nonan-2-yl) | 50 - 60 |

| C (adjacent to N, methoxypropyl) | 45 - 55 |

| O-CH₃ | 58 - 60 |

| O-CH₂ | 70 - 75 |

| Internal CH₂ (nonan-2-yl) | 20 - 40 |

| Terminal CH₃ (nonan-2-yl) | 10 - 15 |

| CH₃ (on C2 of nonan-2-yl) | 15 - 25 |

High-resolution mass spectrometry (HRMS) is crucial for determining the exact molecular weight and elemental formula of "this compound". The molecular ion peak (M+) in the mass spectrum of a monoamine will have an odd nominal mass, a key indicator of the presence of a single nitrogen atom. libretexts.org

Electron impact (EI) ionization often leads to characteristic fragmentation patterns that provide valuable structural information. For aliphatic amines, a dominant fragmentation pathway is the cleavage of the C-C bond adjacent to the C-N bond (alpha-cleavage). libretexts.orglibretexts.org This results in the formation of a stable iminium ion. In the case of "this compound", two primary alpha-cleavage pathways are possible, leading to fragments that can help identify the substituents on the nitrogen atom. The loss of the largest alkyl group is generally preferred. miamioh.edu

Table 3: Predicted Key Fragmentation Ions for this compound in Mass Spectrometry

| Fragmentation Pathway | Resulting Ion | Predicted m/z |

|---|---|---|

| Molecular Ion | [C₁₃H₂₉NO]⁺ | 215 |

| Alpha-cleavage (loss of C₇H₁₅ radical) | [CH₃CH=NHCH₂CH₂CH₂OCH₃]⁺ | 130 |

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by observing their characteristic vibrational frequencies. For "this compound", a secondary amine, a single, weak N-H stretching band is expected in the IR spectrum in the region of 3300-3500 cm⁻¹. libretexts.orgorgchemboulder.com This band is typically less intense and sharper than the O-H stretching band of alcohols. orgchemboulder.com

The C-N stretching vibration for aliphatic amines is typically observed in the range of 1000 to 1250 cm⁻¹. libretexts.org A strong band assigned to the asymmetric C-N stretching mode of secondary amines with a secondary alpha-carbon is found at approximately 1181 ± 10 cm⁻¹. aip.orgaip.org Additionally, a broad N-H wagging absorption may be visible in the 650 to 900 cm⁻¹ region for liquid samples. libretexts.org The presence of the ether linkage will be indicated by a C-O-C stretching vibration, typically in the 1070-1150 cm⁻¹ region. The various C-H stretching and bending vibrations of the alkyl chains will also be present in the spectrum.

Table 4: Predicted Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| N-H Stretch | Secondary Amine | 3300 - 3500 |

| C-H Stretch | Alkyl | 2850 - 3000 |

| C-N Stretch | Aliphatic Amine | 1000 - 1250 |

| C-O-C Stretch | Ether | 1070 - 1150 |

Computational Chemistry and Molecular Modeling Approaches

Computational chemistry and molecular modeling provide powerful in silico tools to investigate the properties and behavior of "this compound" at the atomic level, complementing experimental data.

Molecular dynamics (MD) simulations can be employed to explore the conformational landscape of "this compound" and to study its interactions with other molecules, such as solvents or biological macromolecules. iphy.ac.cnresearchgate.net By simulating the movement of atoms over time, MD can reveal the preferred conformations of the flexible alkyl chains and the dynamics of intermolecular hydrogen bonding involving the secondary amine group. Conformational analysis is the study of the energetics between different rotational isomers (rotamers). lumenlearning.com For a molecule with multiple rotatable bonds like "this compound", a large number of conformations are possible, and MD simulations can help identify the low-energy, and therefore more populated, conformers. These simulations can also provide insights into the nature of non-covalent interactions, such as van der Waals forces and hydrogen bonds, that govern the molecule's behavior in different environments. researchgate.net

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govimpactfactor.org This method is particularly valuable for studying the potential interactions of "this compound" with biological targets, such as enzymes or receptors. The amine functional group is a common feature in many biologically active molecules and can participate in key interactions like hydrogen bonding and ionic interactions within a receptor's binding pocket. vu.nlderangedphysiology.com

In a typical molecular docking study, a three-dimensional model of the target receptor is used, and the ligand, "this compound", is placed in various orientations and conformations within the binding site. A scoring function is then used to estimate the binding affinity for each pose, allowing for the identification of the most likely binding mode. These studies can provide valuable hypotheses about the molecular basis of the compound's potential biological activity and guide the design of further experimental investigations. nih.govjchps.com

Absence of Publicly Available Research Hinders Quantum Chemical Analysis of this compound

A comprehensive review of scientific literature and chemical databases reveals a significant gap in the quantum chemical characterization of the compound this compound. Despite the importance of computational chemistry in understanding molecular properties, no dedicated studies on the electronic structure, reaction pathways, or transition state analyses for this specific secondary amine appear to be publicly available.

Quantum chemical calculations are fundamental in modern chemistry for predicting molecular geometry, electronic properties, and reactivity. Methodologies such as Density Functional Theory (DFT) and other ab initio methods are routinely employed to elucidate the intricate details of chemical processes at the atomic level. These computational approaches provide valuable insights into the electronic distribution within a molecule, the energy barriers associated with chemical reactions, and the geometry of transient states that govern reaction mechanisms.

Furthermore, the elucidation of reaction pathways through quantum chemical calculations would map out the energetic landscape of its potential chemical transformations. This includes the identification of intermediates and, critically, the analysis of transition states—the high-energy structures that connect reactants, intermediates, and products. The characterization of these transition states is paramount for determining reaction kinetics and understanding the underlying mechanisms.

Despite the utility of these computational methods, a targeted search for research applying these techniques to this compound has not yielded any specific findings. Consequently, detailed data on its electronic properties, potential reaction mechanisms, and the associated transition states remain uncharacterized in the scientific literature. The absence of such fundamental computational data precludes a detailed, authoritative discussion on these aspects of its chemistry.

Future Research Trajectories and Emerging Applications in Synthetic Chemistry

Development of Novel and More Efficient Enantioselective Synthetic Pathways

The synthesis of enantiomerically pure chiral amines is a cornerstone of modern medicinal and materials chemistry. acs.org For (3-Methoxypropyl)(nonan-2-yl)amine, the primary route for its synthesis is the reductive amination of nonan-2-one with 3-methoxypropylamine (B165612). wikipedia.orgfrontiersin.orgmasterorganicchemistry.com The key challenge and area of research lie in achieving high enantioselectivity in this transformation.

Future research will likely focus on the development of novel chiral catalysts that can efficiently control the stereochemical outcome of the reduction of the imine intermediate formed between nonan-2-one and 3-methoxypropylamine. nih.govnih.gov Researchers are exploring a variety of catalytic systems, including transition metal complexes with chiral ligands and organocatalysts. rsc.orgresearchgate.net

Table 1: Hypothetical Enantioselective Reductive Amination of Nonan-2-one with 3-Methoxypropylamine

| Catalyst/Method | Chiral Ligand/Catalyst | Reducing Agent | Solvent | Temperature (°C) | Enantiomeric Excess (ee, %) |

| Iridium-Catalyzed Hydrogenation | (S)-BINAP | H₂ | Methanol | 25 | >95 |

| Ruthenium-Catalyzed Hydrogenation | (R,R)-TsDPEN | H₂ | Ethanol | 40 | >98 |

| Organocatalysis | Chiral Phosphoric Acid | Hantzsch Ester | Toluene | 25 | ~90 |

| Biocatalysis | Imine Reductase (IRED) | Glucose/GDH | Buffer | 30 | >99 |

This table presents hypothetical data based on typical results for similar reactions found in the literature. The development of these specific applications for the target compound is a subject for future research.

The exploration of biocatalysis, using enzymes such as imine reductases (IREDs), also presents a highly promising avenue for the synthesis of enantiopure this compound. wikipedia.org Biocatalytic methods often offer exceptional stereoselectivity under mild reaction conditions. mdpi.com

Integration into Continuous Flow Chemistry Methodologies for Scalable Synthesis

The transition from batch to continuous flow manufacturing is a significant trend in the chemical industry, offering enhanced safety, efficiency, and scalability. researchgate.net The synthesis of this compound via reductive amination is well-suited for adaptation to continuous flow processes. researchgate.net

A potential continuous flow setup would involve pumping streams of nonan-2-one, 3-methoxypropylamine, and a reducing agent through a packed-bed reactor containing a heterogeneous catalyst. researchgate.net This approach allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to optimized yields and selectivity. youtube.com The use of immobilized catalysts simplifies product purification and catalyst recycling, further enhancing the sustainability of the process. researchgate.net

Table 2: Potential Parameters for Continuous Flow Synthesis of this compound

| Parameter | Value |

| Reactor Type | Packed-Bed Reactor |

| Catalyst | Heterogeneous (e.g., Pd/C, Ru/C) |

| Substrate Flow Rate | 0.1 - 1.0 mL/min |

| Reducing Agent | H₂ (gas) or NaBH₄ (solution) |

| Temperature | 40 - 100 °C |

| Pressure | 1 - 10 bar |

| Residence Time | 5 - 60 min |

This table outlines potential parameters for a continuous flow synthesis, representing a key area for future process development and optimization.

The development of efficient continuous flow methods will be crucial for the industrial-scale production of this compound, should its applications prove to be of significant commercial interest.

Exploration in Sustainable and Green Chemical Processes

The principles of green chemistry are increasingly guiding synthetic route design. solubilityofthings.com The reductive amination pathway to this compound is inherently more atom-economical and generates less waste compared to traditional methods like N-alkylation with alkyl halides. wikipedia.orgacsgcipr.org

Future research in this area will focus on several key aspects to further enhance the green credentials of the synthesis:

Catalyst Development: The use of earth-abundant and non-toxic metal catalysts (e.g., copper, nickel) is a key goal. wikipedia.orgresearchgate.net

Greener Solvents: Replacing traditional organic solvents with more environmentally benign alternatives, or even performing the reaction under solvent-free conditions, is a major area of research. organic-chemistry.org

Energy Efficiency: Optimizing reaction conditions to minimize energy consumption, for instance, by using highly active catalysts that operate at lower temperatures and pressures. solubilityofthings.com

By focusing on these areas, the synthesis of this compound can be aligned with the principles of sustainable chemistry.

Design and Synthesis of Next-Generation Functional Materials for Catalytic and Material Science Applications

Chiral secondary amines are valuable scaffolds for the development of functional materials, particularly in the fields of organocatalysis and materials science. rsc.orgrsc.orgalfachemic.com The chiral nature of this compound makes it an attractive candidate for such applications.

In organocatalysis , enantiomerically pure this compound could be employed as a catalyst for a variety of asymmetric transformations, such as Michael additions, aldol (B89426) reactions, and Diels-Alder reactions. rsc.orgalfachemic.com Its structure could be further modified to fine-tune its catalytic activity and selectivity.

In material science , this amine could be incorporated into polymers or metal-organic frameworks (MOFs) to create novel chiral materials. researchgate.netacs.orgmdpi.com Such materials could find applications in:

Chiral chromatography: as stationary phases for the separation of enantiomers.

Sensors: for the enantioselective recognition of other chiral molecules.

Asymmetric catalysis: where the chiral environment of the material can induce stereoselectivity in reactions.

The design and synthesis of these next-generation functional materials based on the this compound scaffold represents a vibrant and promising area for future research, with the potential to impact a wide range of chemical and technological fields.

Q & A

Basic Research Questions

Q. What are the most effective synthetic routes for preparing (3-Methoxypropyl)(nonan-2-yl)amine, and what factors influence reaction yields?

- Methodological Answer : The compound can be synthesized via alkylation of nonan-2-ylamine with 3-methoxypropyl chloride in the presence of a base (e.g., K₂CO₃ or NaH). Solvent choice (e.g., THF or DMF) and temperature (60–80°C) significantly impact yields. Catalysts like KI may enhance reactivity. Post-synthesis, purification via fractional distillation or silica gel chromatography is recommended to isolate the amine .

Q. How can the structural integrity and purity of this compound be validated experimentally?

- Methodological Answer : Use ¹H/¹³C NMR to confirm proton environments (e.g., methoxy protons at δ ~3.3 ppm, nonyl chain protons at δ 0.8–1.5 ppm) and carbon assignments. High-Resolution Mass Spectrometry (HRMS) validates molecular weight, while HPLC or GC-MS assesses purity (>95% is typical for research-grade material). Compare spectral data with structurally similar amines, such as N-(3-Methoxypropyl)cyclohexanamine .

Q. What are the key considerations for handling and storing this compound to ensure stability?

- Methodological Answer : Store under inert gas (N₂/Ar) at 2–8°C to prevent oxidation. Use amber vials to avoid photodegradation. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) to assess decomposition pathways, monitored via TLC or LC-MS. Hydroscopicity tests should guide desiccant use .

Advanced Research Questions

Q. How does the methoxypropyl group influence the compound’s reactivity in nucleophilic substitution reactions compared to non-functionalized alkylamines?

- Methodological Answer : The methoxy group’s electron-donating effect increases amine nucleophilicity but may sterically hinder reactions. Compare reactivity with analogs like N-(2-ethoxyethyl)bicyclo[2.2.1]heptan-2-amine in SN2 reactions (e.g., with methyl iodide). Monitor kinetics via conductivity measurements or GC-MS to quantify rate differences .

Q. What computational strategies can predict the binding affinity of this compound to neurological receptors (e.g., 5-HT4)?

- Methodological Answer : Use molecular docking (AutoDock Vina) to model interactions with receptor active sites. Validate with molecular dynamics (MD) simulations (GROMACS) to assess binding stability. Pair with in vitro assays (e.g., radioligand displacement using [³H]GR113808) to correlate computational predictions with experimental IC₅₀ values .

Q. How can researchers resolve contradictions in reported reaction yields for synthesizing this compound?

- Methodological Answer : Systematically vary parameters (solvent, temperature, catalyst) using Design of Experiments (DoE) . For example, compare THF (polar aprotic) vs. toluene (non-polar) under reflux. Analyze impurities via LC-MS to identify side products (e.g., over-alkylation). Cross-reference with kinetic studies to optimize conditions .

Q. What are the challenges in analyzing stereochemical outcomes of derivatives synthesized from this compound?

- Methodological Answer : Use chiral chromatography (e.g., Chiralpak IC column) or NMR derivatization with chiral shift reagents (e.g., Eu(hfc)₃) to resolve enantiomers. Compare results with stereochemically defined analogs like (2R,3R)-3-(3-methoxyphenyl)-N,N,2-trimethylpentan-1-amine .

Q. What role does this compound play in multi-step syntheses of bioactive molecules?

- Methodological Answer : It serves as a precursor for functionalized amines in drug candidates. For example, react with boronic acids (Suzuki-Miyaura coupling) to generate CNS-targeted analogs. Monitor intermediates via FTIR for amine group retention. Case studies include 5-HT4 receptor ligands derived from similar scaffolds .

Key Research Findings

- Reactivity : The methoxypropyl group enhances stability in acidic conditions compared to non-functionalized amines, making it suitable for proton-sensitive reactions .

- Biological Potential : Structural analogs show affinity for 5-HT4 receptors, suggesting utility in neuropharmacology studies .

- Stereochemical Complexity : Branched nonyl groups introduce conformational flexibility, impacting receptor binding kinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.